REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.O=[S:20](Cl)Cl>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4]([CH:3]=1)=[N:9][S:20][N:8]=2
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Name
|
|
Quantity
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5.236 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)N)N
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Name
|
|
Quantity
|
19.5 mL
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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4.08 mL
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Type
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reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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quenched with 10% HCl until pH=2
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with dichloromethane (200 mL×4)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude compound was purified by flash column chromatography (silica gel, chloroform)
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=CC=2C(=NSN2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |